molecular formula C12H17NO2 B6258083 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 34148-20-4

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B6258083
CAS No.: 34148-20-4
M. Wt: 207.27 g/mol
InChI Key: ZBZBZZQOTZTHIC-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS RN: 1336157-65-3, MDL: MFCD19370345) is a tetracyclic amine derivative featuring methoxy substituents at positions 5 and 8 of the naphthalene ring and a primary amine at position 2. This compound belongs to a broader class of tetrahydronaphthalen-amines, which are structurally related to dopamine agonists and anthracycline antibiotic intermediates . Its synthesis typically involves multi-step procedures, including hydrogenation and carbamate formation, as described in .

Properties

CAS No.

34148-20-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h5-6,8H,3-4,7,13H2,1-2H3

InChI Key

ZBZBZZQOTZTHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction or reductive amination processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce the corresponding hydrocarbon .

Scientific Research Applications

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Tetrahydronaphthalen-Amine Derivatives

Compound Name Substituents (Positions) Amine Type Key Functional Groups Reference
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine 5,8-OCH₃; 2-NH₂ Primary amine Methoxy, amine
2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene (19) 6,8-OCH₃; 2-NH₂ Primary amine Methoxy, amine (HCl salt)
trans-4-(2′-Methylphenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5p) 4-(2′-CH₃Ph); 2-N(CH₃)₂ Tertiary amine Methylphenyl, dimethylamine
(2S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine 8-OCH₃; 2-N(Pr)₂ Tertiary amine Methoxy, dipropylamine
5,6-ADTN (12-Amino-5,6-diol derivative) 5,6-OH; 12-NH₂ Primary amine Diol, amine

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